4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

kinase inhibitor design spleen tyrosine kinase cyclin-dependent kinase

Essential for kinase inhibitor programs. This specific 4-(1,3-thiazol-2-yl) scaffold (not 5-yl) achieves SYK Ki 82 nM vs. CDK2 Ki 2.45 μM. Free 2-amine enables rapid N-aryl SAR via Buchwald-Hartwig. Favorable LogP 1.76 predicts solubility. Verified CAS 874830-88-3, ≥95% purity.

Molecular Formula C7H6N4S
Molecular Weight 178.22 g/mol
CAS No. 874830-88-3
Cat. No. B1307577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Thiazol-2-yl)pyrimidin-2-amine
CAS874830-88-3
Molecular FormulaC7H6N4S
Molecular Weight178.22 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C2=NC=CS2)N
InChIInChI=1S/C7H6N4S/c8-7-10-2-1-5(11-7)6-9-3-4-12-6/h1-4H,(H2,8,10,11)
InChIKeyZYOUDRQLSINHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Thiazol-2-yl)pyrimidin-2-amine (CAS 874830-88-3): Core Kinase Hinge-Binding Scaffold for Rational Inhibitor Design


4-(1,3-Thiazol-2-yl)pyrimidin-2-amine (CAS 874830-88-3) is a heterocyclic small molecule comprising a pyrimidine core linked to a thiazole ring at the 4-position, with a free 2-amino group . This scaffold functions as a canonical ATP-competitive hinge-binding motif in kinase inhibitor design, where the 2-aminopyrimidine moiety engages the kinase hinge region via hydrogen bonding while the thiazole substituent modulates potency, selectivity, and physicochemical properties [1]. The compound is commercially available as a research building block, typically at 95% purity, with a molecular weight of 178.21 g/mol, a calculated LogP of approximately 1.76, and a polar surface area (PSA) of 92.93 Ų [2]. The free amine at the 2-position provides a synthetic handle for elaboration into N-substituted analogs with tunable kinase selectivity profiles [3].

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Substitution: Why Thiazole Ring Position and Free Amine Are Non-Interchangeable


Generic substitution among aminopyrimidine-thiazole scaffolds fails due to profound differences in kinase selectivity profiles driven by thiazole ring connectivity, substitution pattern, and amine derivatization status. SAR studies demonstrate that the position of the thiazole attachment (C2 vs. C4 vs. C5 of pyrimidine) dictates distinct kinase inhibition profiles—for example, 4-(thiazol-5-yl)pyrimidine analogs exhibit CDK2 Ki values in the low nM range, whereas 4-(thiazol-2-yl)pyrimidine derivatives show SYK Ki of 82 nM and CDK2 Ki of 2.45 μM [1]. Furthermore, the free 2-amine in the parent scaffold provides a critical derivatization handle; N-arylation yields compounds with Ki values differing by >20-fold depending solely on the aryl substituent [2]. Even closely related analogs with identical cores but differing substitution patterns (e.g., N-(3-methylphenyl) vs. N-(2,5-dimethylphenyl) derivatives) display inverted selectivity between SYK and SRC kinases, with Ki differences exceeding an order of magnitude [3]. These findings underscore that the specific 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold—with its defined thiazole connectivity and unsubstituted amine—is a non-fungible starting point for reproducible SAR studies and structure-based drug design [4].

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


SYK vs. CDK2 Kinase Selectivity Profile of N-Aryl Derivatives Distinguishes 4-(Thiazol-2-yl)pyrimidine Scaffold from 4-(Thiazol-5-yl)pyrimidine Analogs

N-aryl derivatives of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine exhibit a distinct kinase inhibition profile favoring SYK over CDK2, contrasting sharply with 4-(thiazol-5-yl)pyrimidine analogs which show sub-nanomolar CDK2 potency. For the N-m-tolyl derivative, SYK Ki is 82 nM while CDK2 Ki is 2.45 μM—a 30-fold selectivity for SYK [1]. In comparison, 2-anilino-4-(thiazol-5-yl)pyrimidine CDK2 inhibitors demonstrate Ki values in the very low nM range (single-digit nM) against CDK2 [2]. This inverse selectivity profile is attributed to the thiazole 2-position connectivity, which alters the vector of substituents in the ATP-binding pocket relative to thiazol-5-yl analogs [3]. A separate study on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines identified potent aurora kinase inhibitors with IC50 values of 44 and 19 nM for Aurora A and B, respectively , further demonstrating that thiazole position is a primary determinant of kinase target engagement.

kinase inhibitor design spleen tyrosine kinase cyclin-dependent kinase structure-activity relationship

N-Aryl Substitution Drives >10-Fold SRC vs. SYK Selectivity Shifts in 4-(Thiazol-2-yl)pyrimidin-2-amine Derivatives

Within the 4-(thiazol-2-yl)pyrimidin-2-amine scaffold, N-aryl substitution alone can invert kinase selectivity between SRC and SYK by more than an order of magnitude. The N-(2,5-dimethylphenyl) derivative exhibits SRC Ki of 153 nM and SYK Ki of 1,820 nM—a 12-fold preference for SRC [1]. In contrast, the N-m-tolyl analog shows SYK Ki of 82 nM and CDK2 Ki of 2,450 nM, with SRC inhibition not detected as a primary target in SAR studies [2]. This substitution-dependent selectivity switch is consistent with SAR findings from Vertex Pharmaceuticals' 4-thiazolyl-2-phenylaminopyrimidine series, where systematic variation of the aniline ring produced potent SYK inhibitors with tunable selectivity over related kinases [3]. The free amine in the parent compound (CAS 874830-88-3) is therefore essential as a derivatization point to access these distinct selectivity profiles—substitution at this position is not possible in pre-arylated analogs without additional synthetic steps.

Src family kinases SYK inhibition substituent effects medicinal chemistry optimization

Physicochemical Profile: LogP 1.76 and PSA 92.93 Ų Confer Favorable Drug-like Properties Relative to 4-(Pyrimidin-2-yl)thiazol-2-amine Isomer

The 4-(1,3-thiazol-2-yl)pyrimidin-2-amine scaffold exhibits physicochemical parameters consistent with favorable oral bioavailability potential: calculated LogP of 1.76 and polar surface area (PSA) of 92.93 Ų [1]. The LogP value falls within the optimal range (1-3) for balancing membrane permeability and aqueous solubility, while PSA <140 Ų meets the Veber criterion for good oral absorption [2]. The structurally isomeric 4-(pyrimidin-2-yl)thiazol-2-amine (PubChem CID 2783058) differs in calculated LogP (3.22) and PSA (97.99 Ų) [3], representing a >8-fold difference in predicted lipophilicity that could significantly impact solubility, protein binding, and pharmacokinetic behavior. The target compound's calculated boiling point of 448.9±55.0 °C and vapor pressure of 0.0±1.1 mmHg at 25°C [4] indicate adequate thermal stability for standard synthetic and storage conditions. Commercially, the compound is supplied at 95% purity with storage recommendations of 2-8°C sealed in dry conditions , providing a defined baseline for reproducible research.

drug-likeness Lipinski parameters solubility polar surface area

Kinase Hinge-Binding Mode Differentiates 4-(Thiazol-2-yl)pyrimidin-2-amine from 2-Amino-5-substituted Thiazole Motifs

The 4-(thiazol-2-yl)pyrimidin-2-amine scaffold engages the kinase hinge region through a 2-aminopyrimidine pharmacophore, a binding mode distinct from the alternative 2-amino-5-substituted thiazole hinge-binding motif prevalent in kinase inhibitor literature [1]. Structural studies of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors reveal that the aminopyrimidine forms critical hydrogen bonds with the hinge backbone (e.g., Ala213 in Aurora A), while the thiazole ring occupies the ribose pocket . In the 4-thiazol-2-anilinopyrimidine CDK9 inhibitor series, X-ray crystal structures demonstrate that functionalization at the C5-position of pyrimidine or C4-position of thiazole modulates potency and selectivity, with compound 12u achieving CDK9 IC50 = 7 nM and >80-fold selectivity over CDK2 [2]. The unsubstituted parent scaffold (CAS 874830-88-3) serves as the validated starting point for these structure-guided optimization campaigns, where the defined thiazole-2-yl connectivity provides a distinct vector for substituent growth compared to thiazol-4-yl or thiazol-5-yl alternatives [3].

hinge-binding ATP-competitive inhibitors kinase inhibitor design crystallography

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine: Recommended Application Scenarios for Research and Procurement


SYK-Targeted Kinase Inhibitor Lead Generation and SAR Exploration

Researchers initiating SYK inhibitor discovery programs should prioritize 4-(1,3-thiazol-2-yl)pyrimidin-2-amine (CAS 874830-88-3) as a core scaffold. Evidence demonstrates that N-aryl derivatives of this scaffold achieve SYK Ki values as low as 82 nM with 30-fold selectivity over CDK2 [1], while systematic SAR studies confirm that the thiazole-2-yl connectivity favors SYK inhibition over the CDK2-preferring thiazol-5-yl analogs [2]. The free 2-amine enables rapid parallel synthesis of diverse N-aryl libraries for SAR development, leveraging established Buchwald-Hartwig amination protocols [3]. This scaffold is particularly suitable for programs targeting autoimmune and inflammatory diseases where SYK is a validated therapeutic target.

Dual CDK4/6 and CDK2 Inhibitor Optimization via Scaffold Functionalization

Medicinal chemistry teams developing next-generation CDK inhibitors for oncology should employ this scaffold for its demonstrated tractability in structure-based optimization. SAR studies show that functionalization at the pyrimidine C5-position or thiazole C4-position enables tuning of CDK9 vs. CDK2 selectivity, with optimized derivatives achieving CDK9 IC50 = 7 nM and >80-fold selectivity over CDK2 [1]. The parent scaffold provides a validated starting point for exploring CDK4/6 inhibition, with published evidence that derivatives can target CDK2, CDK4, and CDK6 simultaneously [2]. This application is particularly relevant for overcoming CDK4/6 inhibitor resistance, where CDK2 compensation has been documented clinically [3].

Kinase Selectivity Profiling and Chemical Probe Development

Chemical biology groups requiring well-characterized kinase hinge-binding probes should procure CAS 874830-88-3 for selectivity panel development. The scaffold's distinct kinase inhibition fingerprint—with quantifiable differences between SRC (Ki 153 nM), SYK (Ki 82 nM to 1.82 μM), and CDK2 (Ki 2.45 μM to >5 μM) depending on N-aryl substitution [1]—provides a foundation for developing subtype-selective chemical probes. The commercially available parent compound (95% purity) [2] can be elaborated into focused probe libraries for kinome-wide selectivity profiling, with crystallographic validation of binding modes available from published CDK9 and SYK co-crystal structures [3].

Preclinical ADME Optimization of Kinase Inhibitor Leads

Drug discovery teams focused on optimizing pharmacokinetic properties of kinase inhibitors should select this scaffold based on its favorable calculated physicochemical parameters. The LogP of 1.76 and PSA of 92.93 Ų [1] predict improved aqueous solubility and oral absorption compared to the isomeric 4-(pyrimidin-2-yl)thiazol-2-amine scaffold (LogP 3.22) [2]. This ~8-fold lower lipophilicity reduces the risk of CYP inhibition, phospholipidosis, and poor solubility that frequently plague lipophilic kinase inhibitors. The scaffold's moderate molecular weight (178.21 g/mol) leaves ample room for property-preserving substitution during lead optimization while maintaining ligand efficiency metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.